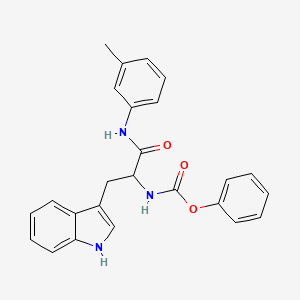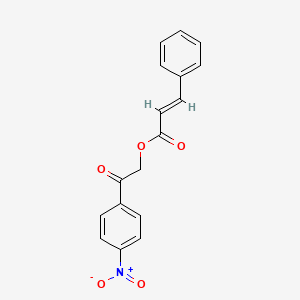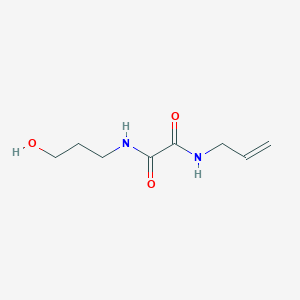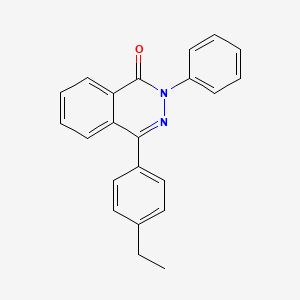
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide is a complex organic compound with the molecular formula C25H23N3O3 This compound is characterized by the presence of a tryptophanamide core, substituted with a 3-methylphenyl group and a phenoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Tryptophanamide Core: The initial step involves the synthesis of tryptophanamide from tryptophan through amidation reactions.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of the amide nitrogen with a 3-methylphenyl group using appropriate reagents and catalysts.
Addition of the Phenoxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methylphenyl)acetamide: Similar in structure but lacks the tryptophanamide core.
N-phenoxycarbonyltryptophanamide: Similar but lacks the 3-methylphenyl group.
N-(3-methylphenyl)-N-phenyltryptophanamide: Similar but with a phenyl group instead of a phenoxycarbonyl group.
Uniqueness
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide is unique due to the combination of its structural features, including the tryptophanamide core, 3-methylphenyl group, and phenoxycarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C25H23N3O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
phenyl N-[3-(1H-indol-3-yl)-1-(3-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H23N3O3/c1-17-8-7-9-19(14-17)27-24(29)23(28-25(30)31-20-10-3-2-4-11-20)15-18-16-26-22-13-6-5-12-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30) |
Clave InChI |
CKKROKMITKMMMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11544852.png)
![(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11544853.png)

![1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone](/img/structure/B11544859.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11544861.png)
![N'-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11544882.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11544889.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11544897.png)
![2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol](/img/structure/B11544908.png)
![5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B11544911.png)

![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11544932.png)
![4-Bromo-2-chloro-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]phenol](/img/structure/B11544933.png)